3-Hydroxycyclopentanecarboxylate d'éthyle

Vue d'ensemble

Description

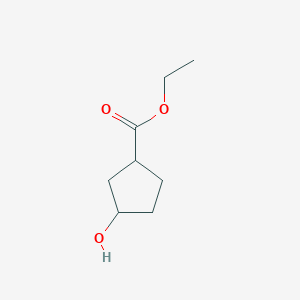

Ethyl 3-hydroxycyclopentanecarboxylate is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.

The exact mass of the compound Ethyl 3-hydroxycyclopentanecarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 3-hydroxycyclopentanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-hydroxycyclopentanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de dérivés de la coumarine

3-Hydroxycyclopentanecarboxylate d'éthyle: est un élément essentiel dans la synthèse monotope des dérivés de la coumarine, qui sont importants en raison de leurs vastes activités biologiques. Ces activités comprennent des propriétés antivirales, antibactériennes, antimicrobiennes et anticancéreuses . Le composé sert de précurseur dans des réactions comme la condensation de Pechmann, qui est une méthode largement utilisée pour la synthèse des coumarines .

Recherche biomédicale

En recherche biomédicale, les dérivés de la coumarine synthétisés à l'aide de This compound peuvent être appliqués comme sondes fluorescentes en raison de leur fluorescence brillante et ajustable. Cela les rend précieux pour l'imagerie cellulaire et le suivi de la délivrance des médicaments .

Applications pharmaceutiques

Les dérivés du composé sont utilisés dans les produits pharmaceutiques pour leurs propriétés thérapeutiques. Ils ont été associés à des effets anticoagulants et anti-inflammatoires, qui sont bénéfiques pour le développement de nouveaux médicaments .

Applications industrielles

Dans le secteur industriel, les dérivés de This compound sont utilisés comme agents de blanchiment optique, photosensibilisateurs et additifs dans divers produits, notamment les aliments, les parfums, les cosmétiques et les produits pharmaceutiques .

Science des matériaux

Les composés de coumarine synthétisés à partir de This compound sont également utilisés dans la science des matériaux comme colorants fluorescents et lasers en raison de leur stabilité et de leur rendement quantique élevé .

Synthèse agrochimique

Les dérivés de la coumarine ont également des applications en agrochimie. Ils sont utilisés dans le développement de nouveaux pesticides et herbicides, contribuant à des stratégies de lutte antiparasitaire plus efficaces .

Synthèse organique

En tant que bloc de construction chiral, This compound est crucial dans la synthèse organique. Il est utilisé pour introduire la chiralité dans les molécules complexes, ce qui est essentiel pour l'activité de nombreux médicaments .

Études mécanistiques en chimie organique

Le composé est utilisé dans des études mécanistiques pour comprendre les mécanismes de cyclisation dans les réactions organiques. Des expériences comparatives et des calculs de théorie de la fonctionnelle de la densité (DFT) utilisent souvent This compound pour obtenir des informations sur les voies réactionnelles .

Mécanisme D'action

Target of Action

It’s known that esters like ethyl 3-hydroxycyclopentanecarboxylate often undergo hydrolysis, a chemical reaction with water . This reaction is typically catalyzed by acids or bases .

Mode of Action

Ethyl 3-hydroxycyclopentanecarboxylate, like other esters, undergoes hydrolysis . In this process, the ester bond in Ethyl 3-hydroxycyclopentanecarboxylate is broken down in the presence of water, resulting in the formation of an alcohol and a carboxylic acid . This reaction can be catalyzed by either an acid or a base .

Pharmacokinetics

It’s known that the rate of hydrolysis can influence the bioavailability of esters . The hydrolysis of Ethyl 3-hydroxycyclopentanecarboxylate is faster than that of some other esters, which could potentially affect its pharmacokinetic properties .

Result of Action

The hydrolysis of Ethyl 3-hydroxycyclopentanecarboxylate results in the formation of an alcohol and a carboxylic acid These products can participate in further biochemical reactions, influencing various molecular and cellular processes

Action Environment

The action, efficacy, and stability of Ethyl 3-hydroxycyclopentanecarboxylate can be influenced by various environmental factors. For instance, the rate of hydrolysis can be affected by the pH of the environment, with the reaction being catalyzed by both acids and bases . Additionally, factors such as temperature and the presence of other substances can also influence the reaction .

Analyse Biochimique

Biochemical Properties

Ethyl 3-hydroxycyclopentanecarboxylate plays a significant role in biochemical reactions, particularly in the context of ester hydrolysis. The compound interacts with various enzymes, including esterases and lipases, which catalyze the hydrolysis of the ester bond, resulting in the formation of 3-hydroxycyclopentanecarboxylic acid and ethanol

Cellular Effects

Ethyl 3-hydroxycyclopentanecarboxylate has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways, such as the MAPK/ERK pathway, which plays a critical role in cell proliferation and differentiation. Additionally, ethyl 3-hydroxycyclopentanecarboxylate can impact gene expression by altering the transcriptional activity of certain genes, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of ethyl 3-hydroxycyclopentanecarboxylate involves its interaction with various biomolecules, including enzymes and proteins. The compound can bind to specific enzymes, such as esterases, and inhibit or activate their activity . This interaction can lead to changes in the hydrolysis rate of the ester bond, affecting the overall metabolic flux and the levels of metabolites in the cell. Additionally, ethyl 3-hydroxycyclopentanecarboxylate can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 3-hydroxycyclopentanecarboxylate can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Ethyl 3-hydroxycyclopentanecarboxylate is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over time, leading to the formation of 3-hydroxycyclopentanecarboxylic acid and ethanol . Long-term studies have shown that the compound can have sustained effects on cellular metabolism and function, particularly in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of ethyl 3-hydroxycyclopentanecarboxylate vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular metabolism and function, while at high doses, it can exhibit toxic or adverse effects . Threshold effects have been observed in studies, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations. It is important to carefully monitor the dosage of ethyl 3-hydroxycyclopentanecarboxylate in animal studies to avoid potential toxicity and adverse effects.

Metabolic Pathways

Ethyl 3-hydroxycyclopentanecarboxylate is involved in various metabolic pathways, including ester hydrolysis and the subsequent metabolism of 3-hydroxycyclopentanecarboxylic acid . The compound interacts with enzymes such as esterases and lipases, which catalyze the hydrolysis of the ester bond. This reaction is a key step in the metabolic pathway, leading to the formation of metabolites that can be further processed by the cell. The compound’s involvement in these pathways can affect metabolic flux and the levels of various metabolites.

Transport and Distribution

The transport and distribution of ethyl 3-hydroxycyclopentanecarboxylate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes by passive diffusion or facilitated transport mechanisms. Once inside the cell, ethyl 3-hydroxycyclopentanecarboxylate can interact with binding proteins that help to localize and accumulate the compound in specific cellular compartments. These interactions are crucial for understanding the compound’s distribution and its effects on cellular function.

Subcellular Localization

Ethyl 3-hydroxycyclopentanecarboxylate exhibits specific subcellular localization patterns, which can affect its activity and function The compound can be targeted to specific compartments or organelles within the cell through the action of targeting signals and post-translational modifications For example, ethyl 3-hydroxycyclopentanecarboxylate can be localized to the mitochondria, where it can influence mitochondrial function and metabolism

Activité Biologique

Ethyl 3-hydroxycyclopentanecarboxylate is an organic compound that has garnered attention in various fields due to its unique biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

Ethyl 3-hydroxycyclopentanecarboxylate features a cyclopentane ring with a hydroxyl group and an ester functional group. Its stereochemistry plays a crucial role in its biological interactions, influencing both its reactivity and binding affinity to various biological targets.

Mechanisms of Biological Activity

The biological activity of ethyl 3-hydroxycyclopentanecarboxylate can be attributed to several mechanisms:

- Enzyme Interaction : The compound has been investigated for its role as a substrate in enzyme-catalyzed reactions. Its hydroxyl and ester groups are capable of participating in hydrogen bonding, which is critical for enzyme specificity and catalysis.

- Hydrolysis Rates : Research indicates that the hydrolysis of ethyl 3-hydroxycyclopentanecarboxylate occurs at enhanced rates compared to its non-hydroxylated counterparts. This property is significant for understanding its stability and reactivity in biological systems .

Case Studies

- Enzyme-Catalyzed Reactions : A study highlighted the compound's potential as a substrate for various enzymes, showing that it could facilitate specific biochemical pathways. The interaction with enzymes such as lipases demonstrated that the compound could be hydrolyzed effectively, leading to the release of bioactive products .

- Pharmaceutical Applications : Ethyl 3-hydroxycyclopentanecarboxylate has been explored in the synthesis of chiral drugs. Its unique structure allows for the creation of complex molecules that may possess therapeutic benefits. For instance, modifications to its structure have led to derivatives with anti-inflammatory properties .

Table 1: Summary of Biological Activities

Propriétés

IUPAC Name |

ethyl 3-hydroxycyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-11-8(10)6-3-4-7(9)5-6/h6-7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOQPQHZHDFVIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701284832 | |

| Record name | Ethyl 3-hydroxycyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187933-07-8 | |

| Record name | Ethyl 3-hydroxycyclopentanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-hydroxycyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-hydroxycyclopentane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.